6-Bromo-3-methylquinazolin-4(3H)-one

Description

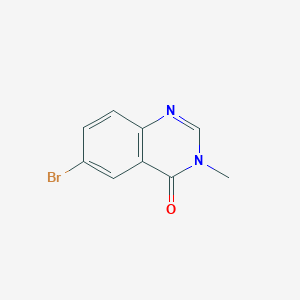

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSVSXROESVYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400934 | |

| Record name | 6-Bromo-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57573-59-8 | |

| Record name | 6-Bromo-3-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-3-methyl-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Quinazolinone Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 6-Bromo-3-methylquinazolin-4(3H)-one: Properties, Synthesis, and Applications

The quinazolinone core is a nitrogen-containing heterocyclic system composed of a benzene ring fused to a pyrimidine ring. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its remarkable stability, synthetic accessibility, and its ability to interact with a wide range of biological targets.[1][2][3] Derivatives of quinazolinone exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, analgesic, and anticonvulsant properties.[1][3][4][5]

Within this important class of compounds, this compound stands out as a key synthetic intermediate. The strategic placement of a bromine atom at the 6-position provides a reactive handle for extensive chemical modification, particularly through modern cross-coupling reactions.[2][6] This allows for the systematic exploration of the chemical space around the quinazolinone core, facilitating the development of novel therapeutic agents with enhanced potency and selectivity. This guide provides a detailed overview of the chemical properties, synthesis, reactivity, and research applications of this versatile building block.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data provides the foundational information required for its use in a laboratory setting, including reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 57573-59-8 | [7][8][9] |

| Molecular Formula | C₉H₇BrN₂O | [7] |

| Molecular Weight | 239.07 g/mol | [7][9] |

| Appearance | Off-white to light brown solid | [8] |

| Purity | Typically ≥98% for commercial grades | [7] |

| Predicted Boiling Point | 364.2 ± 44.0 °C | [8] |

| Predicted Density | 1.65 ± 0.1 g/cm³ | [8] |

| Predicted pKa | 0.90 ± 0.70 | [8] |

| SMILES | CN1C=NC2=C(C1=O)C=C(C=C2)Br | [10] |

| InChI | InChI=1S/C9H7BrN2O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,1H3 | [7][8] |

| InChI Key | MCSVSXROESVYLR-UHFFFAOYSA-N | [7][8][10] |

Synthesis Methodology

The synthesis of 4(3H)-quinazolinones typically originates from readily available anthranilic acid derivatives. For this compound, a robust and logical synthetic pathway involves a two-step process starting from 5-bromoanthranilic acid.

Conceptual Synthetic Workflow

The causality behind this experimental design is straightforward:

-

Formation of the Benzoxazinone Intermediate: The initial step involves the cyclization of 5-bromoanthranilic acid. Acetic anhydride serves a dual purpose: it acts as the source for the C2-methyl group and as a dehydrating agent to facilitate the ring closure, forming the more reactive 6-bromo-2-methyl-3,1-benzoxazin-4-one. This intermediate is primed for nucleophilic attack.[11]

-

Aminolysis and Ring Transformation: The benzoxazinone ring is readily opened by primary amines. Introducing methylamine attacks the carbonyl carbon, leading to the opening of the oxazinone ring, followed by intramolecular cyclization and dehydration to yield the thermodynamically stable N3-methylated quinazolinone ring.[12] This method ensures regioselective methylation at the N3 position.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one

-

To a round-bottom flask, add 5-bromoanthranilic acid (1 equivalent).

-

Add an excess of acetic anhydride (e.g., 5-10 equivalents).

-

Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the crude 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate. Recrystallization from a suitable solvent like ethanol can be performed if higher purity is needed.

Step 2: Synthesis of this compound

-

Dissolve the 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[13]

-

Add an aqueous solution of methylamine (e.g., 40% in H₂O, 1.5-2.0 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into crushed ice.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford pure this compound.

Chemical Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its potential for derivatization. The C6-bromo substituent is the primary site for introducing molecular diversity.

Primary Reaction Site: The C6-Bromine

The bromine atom on the aromatic ring is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the creation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of large libraries of analogues for structure-activity relationship (SAR) studies.

Key Derivatization Reactions:

-

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃) to introduce new aromatic systems at the 6-position.[14]

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form 6-amino-substituted quinazolinones.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mediresonline.org [mediresonline.org]

- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 57573-59-8 [amp.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. jk-sci.com [jk-sci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. ptfarm.pl [ptfarm.pl]

- 13. scispace.com [scispace.com]

- 14. iris.cnr.it [iris.cnr.it]

An In-Depth Technical Guide to 6-Bromo-3-methylquinazolin-4(3H)-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-3-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectral characterization, and its emerging role as a versatile scaffold in drug discovery. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of organic synthesis and drug development.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted quinazolinone, a class of compounds known for their broad range of biological activities. The presence of a bromine atom at the 6-position and a methyl group at the 3-position imparts specific physicochemical characteristics that influence its reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrN₂O | , |

| Molecular Weight | 239.07 g/mol | , |

| IUPAC Name | 6-bromo-3-methylquinazolin-4-one | |

| CAS Number | 57573-59-8 | |

| Appearance | Solid | |

| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water.[1] |

Synthesis of this compound: A Methodological Overview

Caption: General synthetic workflow for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 5-bromoanthranilic acid and an excess of acetic anhydride is prepared.

-

The reaction mixture is heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is allowed to cool to room temperature, during which the product is expected to precipitate.

-

The solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials, and dried under vacuum to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of this compound

-

The 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate is suspended in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask.

-

An excess of methylamine (as a solution in a suitable solvent like ethanol or THF) is added to the suspension.

-

The reaction mixture is heated to reflux, and the reaction progress is monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent and can be further purified by recrystallization from a solvent like ethanol to afford pure this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, we can predict the expected spectral features based on the analysis of closely related 6-bromo-quinazolinone derivatives.[3][4]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-methyl protons.

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, a set of coupled doublets and a singlet or doublet of doublets are anticipated.

-

N-Methyl Protons: A characteristic singlet for the methyl group attached to the nitrogen atom is expected to appear in the upfield region (around δ 3.5-4.0 ppm).

-

C2-H Proton: A singlet for the proton at the 2-position of the quinazolinone ring should be observable in the downfield region (around δ 8.0-8.5 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon: A signal for the carbonyl carbon (C4) is expected in the downfield region (around δ 160-165 ppm).

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm) will correspond to the carbons of the fused benzene and pyrimidine rings. The carbon attached to the bromine atom will be influenced by its electronegativity.

-

N-Methyl Carbon: The carbon of the N-methyl group will appear in the upfield region (around δ 30-35 ppm).

Mass Spectrometry (Predicted)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M+): The mass spectrum should exhibit a prominent molecular ion peak corresponding to the molecular weight of the compound (approximately 238 and 240 m/z, reflecting the isotopic distribution of bromine).

-

Fragmentation Pattern: Common fragmentation pathways for quinazolinones may involve the loss of CO, methyl groups, and cleavage of the heterocyclic ring, providing valuable structural information.

Applications in Drug Discovery and Medicinal Chemistry

The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[3] this compound serves as a key building block for the synthesis of more complex molecules with therapeutic potential.

Caption: Therapeutic applications of the 6-bromo-quinazolinone scaffold.

Anticancer Activity

A significant area of research focuses on the development of 6-bromo-quinazolinone derivatives as potent anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[2] By binding to the ATP-binding site of the EGFR tyrosine kinase domain, these compounds can block downstream signaling pathways that are crucial for cancer cell proliferation and survival, ultimately leading to cell cycle arrest and apoptosis.[2]

Anti-inflammatory and Antimicrobial Potential

Derivatives of the 6-bromo-quinazolinone core have also demonstrated promising anti-inflammatory and antimicrobial properties. The versatile nature of the quinazolinone scaffold allows for chemical modifications to optimize these activities, making it an attractive starting point for the development of new therapeutic agents to combat inflammation and infectious diseases.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and significant potential in the field of drug discovery. Its straightforward, albeit not explicitly detailed, synthesis from readily available starting materials makes it an accessible building block for medicinal chemists. The inherent biological activity of the quinazolinone core, coupled with the modulating effects of the bromo and methyl substituents, positions this compound as a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. Further research into the synthesis of novel derivatives and a deeper exploration of their mechanisms of action will undoubtedly continue to unlock the full therapeutic potential of this versatile molecule.

References

- Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Clinical Case Reports and Trials, 2(2).

- Emami, S., et al. (2024).

- Murti, Y., Singh, A. K., & Pathak, D. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian journal of pharmaceutical sciences, 73(3), 333–337.

Sources

A Technical Guide to 6-Bromo-3-methylquinazolin-4(3H)-one: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its halogenated derivatives, 6-Bromo-3-methylquinazolin-4(3H)-one serves as a pivotal intermediate for the synthesis of compounds targeting a range of diseases, most notably cancer. Its unique substitution pattern—a bromine atom at the 6-position for further functionalization and a methyl group at the 3-position influencing solubility and metabolic stability—makes it a valuable building block for drug development professionals. This in-depth technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a validated synthetic protocol, expected analytical characteristics, and its role as a precursor in the development of targeted therapies, particularly kinase inhibitors.

Compound Identification and Physicochemical Properties

This compound is a solid, heterocyclic organic compound.[1] Its structure is confirmed by its IUPAC name, which precisely describes the bromine substituent on the phenyl ring and the methyl group on the nitrogen atom of the pyrimidinone ring.

The formal IUPAC name for the compound is 6-bromo-3-methylquinazolin-4-one . It is also commonly referred to by several synonyms, including 6-Bromo-3-methyl-3H-quinazolin-4-one and 4(3H)-Quinazolinone, 6-bromo-3-methyl-.[1]

| Identifier | Value | Source |

| CAS Number | 57573-59-8 | [2] |

| Molecular Formula | C₉H₇BrN₂O | [1] |

| Molecular Weight | 239.07 g/mol | [2] |

| Canonical SMILES | CN1C=NC2=C(C1=O)C=C(C=C2)Br | |

| InChI Key | MCSVSXROESVYLR-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | [1] |

| Purity (Typical) | >98% | [1] |

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of this compound is reliably achieved through a two-step process commencing with 2-amino-5-bromobenzoic acid (also known as 5-bromoanthranilic acid). This starting material is a common intermediate in pharmaceutical synthesis.[3] The causality behind this synthetic route lies in the sequential formation of a reactive benzoxazinone intermediate, which is then readily converted to the desired quinazolinone by aminolysis with methylamine.

Workflow Diagram: Synthesis of this compound

Caption: A two-step synthesis starting from 2-amino-5-bromobenzoic acid.

Step 1: Synthesis of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate I)

This initial step involves the cyclization of 5-bromoanthranilic acid via an acylation reaction with acetic anhydride. The anhydride serves a dual purpose: it acylates the amino group and acts as a dehydrating agent to facilitate the ring closure to the benzoxazinone system. This method is a well-established route for creating the reactive heterocyclic core needed for the subsequent step.

Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-bromobenzoic acid (1.0 eq).

-

Add an excess of acetic anhydride (approx. 5-10 eq).

-

Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled mixture into ice-cold water with stirring to precipitate the product and hydrolyze the excess acetic anhydride.

-

Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum. The product, 6-bromo-2-methyl-3,1-benzoxazinone, is typically used in the next step without further purification.

Step 2: Synthesis of this compound

The benzoxazinone intermediate is a reactive electrophile. The introduction of a primary amine, in this case, methylamine, leads to a nucleophilic attack on the carbonyl group, followed by ring-opening and subsequent recyclization to form the thermodynamically more stable quinazolinone ring system.

Protocol:

-

Suspend the crude 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) from Step 1 in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Add an aqueous solution of methylamine (e.g., 40% w/v, 1.5-2.0 eq) dropwise to the suspension.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the final product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

Analytical Characterization (Expected Spectroscopic Data)

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (approx. δ 7.5-8.5 ppm). A doublet for H-5 (adjacent to the bromine-bearing carbon), a doublet of doublets for H-7, and a doublet for H-8. Quinazolinone Proton: A singlet for H-2 around δ 8.0-8.5 ppm. Methyl Protons: A singlet for the N-CH₃ group around δ 3.5-4.0 ppm. |

| ¹³C NMR | Carbonyl Carbon: A signal for the C4-carbonyl group in the range of δ 160-165 ppm. Aromatic Carbons: Signals for the six carbons of the benzene ring and the C-8a and C-4a carbons, with the carbon bearing the bromine (C6) appearing around δ 118-125 ppm. Quinazolinone Carbons: A signal for C-2 around δ 145-150 ppm. Methyl Carbon: A signal for the N-CH₃ carbon around δ 30-35 ppm. |

| IR Spectroscopy | A strong absorption band for the C=O (amide) stretch, typically around 1670-1690 cm⁻¹. C=N stretching absorption around 1600-1630 cm⁻¹. C-H stretching from the aromatic and methyl groups around 2900-3100 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes (m/z 238 and 240). |

Role in Drug Discovery and Medicinal Chemistry

The 6-bromo-quinazolinone scaffold is a cornerstone for the development of kinase inhibitors, a major class of anti-cancer drugs. The bromine atom at the C-6 position serves as a versatile synthetic handle for introducing further molecular complexity through reactions like Suzuki or Buchwald-Hartwig cross-coupling, enabling the exploration of the receptor's binding pocket.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Many quinazolinone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a key component of signaling pathways that control cell growth and proliferation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division.

Quinazolinone-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation and activation of downstream signaling cascades, primarily the PI3K/Akt and RAS/MAPK pathways.

The EGFR and PI3K/Akt Signaling Pathways

Caption: Inhibition of the EGFR/PI3K pathway by quinazolinone-based tyrosine kinase inhibitors.

As illustrated, the binding of a ligand like EGF causes EGFR to dimerize and autophosphorylate, creating docking sites for downstream proteins. This activates the PI3K/Akt pathway, which is central to promoting cell survival and proliferation.[6] By blocking the ATP binding site on EGFR, quinazolinone inhibitors prevent this entire cascade, leading to cell cycle arrest and apoptosis in cancer cells. The 6-bromo substituent on the quinazolinone core is often crucial for establishing potent interactions within this ATP pocket.

Safety and Handling

According to available safety data sheets, this compound is classified as harmful if swallowed (Acute toxicity - Category 4, Oral) and causes serious eye irritation (Eye irritation, Category 2).[6]

Precautionary Statements:

-

Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, and eye/face protection.[6]

-

Handling: Use in a well-ventilated area and avoid dust formation.

-

Storage: Store in a cool, dry place, sealed in a dry environment at room temperature.

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[6]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its straightforward and scalable synthesis, combined with the synthetic versatility offered by the bromine substituent, makes it an invaluable precursor for creating libraries of potential therapeutic agents. The foundational role of the quinazolinone core in targeting critical oncogenic pathways like EGFR and PI3K underscores the continued importance of this compound in the pipeline for developing next-generation targeted cancer therapies. This guide provides the core knowledge base for researchers and drug development professionals to effectively synthesize, characterize, and utilize this key intermediate in their research endeavors.

References

- Al-Suhaimi, E. A., et al. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine, 56(6), 205.

- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Asian Journal of Research in Chemistry and Pharmaceutical Sciences.

- Li, Y., et al. (2021). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. Molecules, 26(18), 5644.

- ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics.

- Fry, D. W., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(26), 5217-5225.

- Patel, D. R., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2067.

- El-Sayed, M. A., et al. (2022). Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Bioorganic Chemistry, 128, 106099.

- Al-Omair, M. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of Biomolecular Structure and Dynamics.

- Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry, 8(1), 282-290.

- Al-Obaid, A. M., et al. (2009). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Alexandria Journal of Pharmaceutical Sciences, 23(2).

Sources

The Strategic Intermediate: A Technical Guide to 6-Bromo-3-methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Core in Modern Medicinal Chemistry

The quinazolinone scaffold is a privileged bicyclic heterocyclic system of profound importance in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of numerous therapeutic agents.[1] The inherent structural features of the quinazolinone ring system allow for versatile functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a key intermediate, 6-Bromo-3-methylquinazolin-4(3H)-one, a strategically designed molecule that serves as a pivotal building block in the synthesis of novel drug candidates. The introduction of a bromine atom at the 6-position is a common strategy to enhance the biological efficacy of the resulting compounds, often improving their anticancer, antimicrobial, or anti-inflammatory properties.[2][3]

Nomenclature and Physicochemical Properties

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This compound is known by several synonyms, and its key identifiers and physicochemical properties are summarized below.

| Identifier/Property | Value | Reference |

| IUPAC Name | 6-bromo-3-methylquinazolin-4-one | |

| CAS Number | 57573-59-8 | [4] |

| Molecular Formula | C₉H₇BrN₂O | [4] |

| Molecular Weight | 239.07 g/mol | |

| Appearance | Off-white to light brown solid | |

| Synonyms | 6-Bromo-3-methyl-3H-quinazolin-4-one, 6-Bromo-3-methyl-4-quinazolinone, 4(3H)-Quinazolinone, 6-bromo-3-methyl- |

The Role of this compound as a Versatile Scaffold

While direct biological applications of this compound are not extensively reported, its true value lies in its utility as a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The strategic placement of the bromine atom and the methyl group provides a unique electronic and steric profile, influencing the properties of its derivatives. The quinazolinone core itself is a bioisostere for various biological molecules, enabling it to interact with a wide range of biological targets.

The true power of this intermediate is realized through further chemical modifications, particularly at the 2-position of the quinazolinone ring. This position is readily amenable to the introduction of various substituents, leading to the generation of large libraries of compounds for high-throughput screening and drug discovery programs.

Caption: Versatility of the this compound scaffold.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process, typically starting from 5-bromoanthranilic acid. The following protocol is a representative method based on established synthetic strategies for quinazolinones.

Experimental Protocol

Step 1: Acetylation of 5-Bromoanthranilic Acid to form 6-Bromo-2-methyl-3,1-benzoxazin-4-one

-

To a solution of 5-bromoanthranilic acid in a suitable solvent (e.g., pyridine), add acetic anhydride dropwise with stirring at room temperature.[5]

-

Continue stirring for 30 minutes at the same temperature.

-

Filter the reaction mixture and collect the precipitate.

-

Wash the precipitate with distilled water and petroleum ether to remove residual pyridine.

-

Dry the resulting pale creamish crystals of 6-bromo-2-methyl-3,1-benzoxazin-4-one.

Step 2: Reaction with Methylamine to form this compound

-

Suspend the synthesized 6-bromo-2-methyl-3,1-benzoxazin-4-one in a suitable solvent (e.g., ethanol).

-

Add a solution of methylamine (in water or an appropriate solvent) to the suspension.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the precipitate, wash with cold ethanol, and dry to obtain this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true significance of this compound is evident in its application as a precursor to a multitude of biologically active compounds. The 6-bromo substituent has been shown to be a key feature in enhancing the potency of various quinazolinone-based drug candidates.

-

Anticancer Agents: Numerous studies have demonstrated that the 6-bromo-quinazolinone scaffold can be elaborated to produce potent anticancer agents.[2] These derivatives often target specific enzymes or receptors involved in cancer cell proliferation and survival. The bromine atom can participate in halogen bonding and other interactions within the active site of target proteins, thereby enhancing binding affinity.

-

Antimicrobial Agents: The quinazolinone nucleus is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[3]

-

Anti-inflammatory and Analgesic Agents: The anti-inflammatory and analgesic potential of quinazolinone derivatives has been extensively explored.[1] The this compound core can be functionalized to yield compounds with significant anti-inflammatory and analgesic properties, often comparable to or exceeding those of standard drugs.[6][7]

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its role as a versatile and readily accessible intermediate makes it an invaluable tool for the synthesis of novel and potent drug candidates. The presence of the 6-bromo substituent often imparts favorable pharmacological properties to its derivatives. A thorough understanding of its synthesis and chemical reactivity is crucial for researchers and scientists engaged in the design and development of new therapeutic agents based on the privileged quinazolinone scaffold.

References

- Badr, M. Z. A., El-Sherief, H. A. H., & Mahmoud, A. M. (Year). Studies on Synthesis of 6-Bromo-2,3-disubstituted 4(3H)-Quinazolinones and Their Thiones. Bulletin of the Chemical Society of Japan.

- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trials, 2(2).

- (Year). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. Journal Name.

- (Year). Synthetic Scheme of 6-Bromo-2,3-disubstituted-4(3H)-quinazolinones.

- (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. ChemMedChem, 17(20), e202200373.

- (Year).

- Emami, L., Mardaneh, P., & Zare, F. (2024).

- Osarodion, O. P. (2024). Conglomerate and Analgesic Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H).

- (Year). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry.

- (Year). NOVEL 3-(P-SUBSTITUTED PHENYL)-6-BROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTIINFLAMMATORY AND ANALGESIC PROPERTIES. Journal Name.

- Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6- bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. SCIREA Journal Of Chemistry, 10(3), 62-73.

- Emami, L., Mardaneh, P., & Zare, F. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.

- (Year). Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives.

- (Year). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.

- Mosaad, S. M., et al. (2009). Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. Archiv der Pharmazie, 342(11), 673-682.

- Murti, Y., Singh, A. K., & Pathak, D. (2010). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities. Indian Journal of Pharmaceutical Sciences, 72(3), 379–383.

- (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders: A Rational Combination of in silico Studies and Chemical Synthesis.

Sources

- 1. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. mediresonline.org [mediresonline.org]

- 6. article.scirea.org [article.scirea.org]

- 7. article.scirea.org [article.scirea.org]

An In-Depth Technical Guide to the Biological Activity of 6-Bromo-3-methylquinazolin-4(3H)-one

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][4][5][6] The structural versatility of the quinazolinone nucleus allows for extensive chemical modifications, enabling the fine-tuning of its biological effects.[2][7] This guide focuses on a specific derivative, 6-Bromo-3-methylquinazolin-4(3H)-one, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, biological activities, and therapeutic potential. The presence of a halogen at the 6-position and a methyl group at the 3-position are key modifications that significantly influence its pharmacological profile.[3][4]

Part 1: Synthesis and Chemical Profile

The synthesis of this compound is a critical first step for its biological evaluation. A common and efficient synthetic pathway starts from 5-bromoanthranilic acid, a readily available precursor.

Synthetic Pathway Overview

The synthesis generally proceeds via a two-step reaction. First, 5-bromoanthranilic acid is acylated, followed by cyclization with a methylating agent to yield the final product. This method provides a reliable route to obtain the target compound for further studies.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

-

5-Bromoanthranilic acid

-

Acetic anhydride

-

Methylamine solution

-

Pyridine (catalyst)

-

Ethanol

-

Standard laboratory glassware and reflux apparatus

Procedure:

Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one

-

In a round-bottom flask, combine 5-bromoanthranilic acid (1 equivalent) and acetic anhydride (3 equivalents).

-

Add a catalytic amount of pyridine.

-

Reflux the mixture for 3-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate, 6-Bromo-2-methyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 (1 equivalent) in ethanol.

-

Add an aqueous solution of methylamine (1.5 equivalents) dropwise while stirring.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture, and the product will precipitate out of the solution.

-

Filter the solid, wash with a small amount of cold ethanol, and dry to obtain the final product, this compound.

-

The final product can be further purified by recrystallization from ethanol. The structure can be confirmed using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4]

Part 2: Anticancer Activity

A significant body of research highlights the anticancer potential of quinazolinone derivatives, and 6-bromo substituted analogs have shown particular promise.[4][8]

Mechanism of Action: EGFR Inhibition

One of the primary mechanisms through which quinazolinone derivatives exert their anticancer effects is by inhibiting the Epidermal Growth Factor Receptor (EGFR).[9] EGFR is a tyrosine kinase that, when overexpressed or mutated in cancer cells, leads to uncontrolled cell proliferation and survival.[9] 6-Bromo-quinazolinone derivatives act as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and preventing its autophosphorylation and the activation of downstream signaling pathways.[9] This ultimately leads to cell cycle arrest and apoptosis.[1][9]

Caption: Inhibition of the EGFR signaling pathway by this compound.

In-Vitro Cytotoxicity Data

The cytotoxic effects of 6-bromo-quinazolinone derivatives have been evaluated against various cancer cell lines. The data below is a representative summary from studies on structurally similar compounds.[4][8]

| Compound Series | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

| 6-Bromo-2-mercapto-quinazolinones | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib | >100 | [Emami et al., 2024[4]]([Link]) |

| 6-Bromo-2-mercapto-quinazolinones | SW480 (Colon) | 17.85 ± 0.92 | Doxorubicin | 0.85 ± 0.04 | [Emami et al., 2024[4]]([Link]) |

Note: The data presented is for closely related 6-bromo-quinazolinone derivatives to illustrate the potential activity of the core structure.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the in-vitro cytotoxicity of this compound against a cancer cell line (e.g., MCF-7).[9]

Materials:

-

Cancer cell line (e.g., MCF-7)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (DMSO) and a positive control. Incubate for 48 hours.[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Part 3: Antimicrobial and Anti-inflammatory Activities

Beyond its anticancer properties, the 6-bromo-quinazolinone scaffold has demonstrated significant potential as both an antimicrobial and an anti-inflammatory agent.[5][10][11]

Antimicrobial Activity

Derivatives of 6-bromo-quinazolin-4-one have been shown to be effective against a range of bacterial and fungal strains.[10][12] The presence of the bromo group at the 6-position is often associated with enhanced antimicrobial potency.[3]

3.1.1 In-Vitro Antimicrobial Data

The antimicrobial activity is typically assessed by measuring the zone of inhibition or the Minimum Inhibitory Concentration (MIC).

| Compound Series | Microorganism | Zone of Inhibition (mm) | Standard | Zone of Inhibition (mm) | Source |

| 6-Bromo-2-methyl-3-phenyl-quinazolinones | Bacillus subtilis | 18 | Ampicillin | 20 | [Bhandari et al., 2011[10]]([Link]) |

| 6-Bromo-2-methyl-3-phenyl-quinazolinones | Staphylococcus aureus | 20 | Ampicillin | 22 | [Bhandari et al., 2011[10]]([Link]) |

| 6-Bromo-2-methyl-3-phenyl-quinazolinones | Candida albicans | 16 | Griseofulvin | 18 | [Bhandari et al., 2011[10]]([Link]) |

Note: Data is for structurally related compounds to indicate the potential of the core scaffold.

3.1.2 Experimental Protocol: Agar Well Diffusion Method

Objective: To evaluate the antibacterial activity of this compound.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Nutrient agar plates

-

Sterile cork borer

-

Test compound solution (in DMSO)

-

Standard antibiotic solution (e.g., Ciprofloxacin)

-

Negative control (DMSO)

Procedure:

-

Inoculation: Prepare a standardized inoculum of the test bacteria and uniformly spread it over the surface of a nutrient agar plate.

-

Well Creation: Use a sterile cork borer to create wells (6 mm in diameter) in the agar.

-

Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound, standard antibiotic, and negative control into separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of 6-bromo-quinazolinone derivatives, often evaluated using the carrageenan-induced paw edema model in rats.[10][11][13]

3.2.1 In-Vivo Anti-inflammatory Data

| Compound Series | Dose (mg/kg) | % Inhibition of Edema | Standard | % Inhibition of Edema | Source |

| 6-Bromo-2-methyl-3-phenyl-quinazolinones | 50 | 52.3 | Ibuprofen | 58.6 | [Bhandari et al., 2011[10]]([Link]) |

| 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolinone | 40 | 83.55 | Indomethacin | 65.25 | [Osarodion, 2025[13]]([Link]) |

Note: Data is for structurally related compounds to indicate the potential of the core scaffold.

3.2.2 Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in-vivo anti-inflammatory activity of this compound.[9]

Materials:

-

Wistar albino rats

-

Test compound

-

Standard drug (e.g., Indomethacin)

-

Carrageenan solution (1% w/v in saline)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide rats into three groups: control (vehicle), standard (Indomethacin), and test (this compound).

-

Compound Administration: Administer the respective compounds orally or intraperitoneally.

-

Edema Induction: After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Part 4: Future Perspectives and Conclusion

This compound and its related analogs represent a highly promising class of compounds with a diverse pharmacological profile. The presence of the bromo group at the 6-position consistently appears to enhance biological activity across anticancer, antimicrobial, and anti-inflammatory assays.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a broader range of analogs to further probe the influence of substituents at various positions of the quinazolinone ring.

-

Mechanism of Action Elucidation: Moving beyond primary screening to detailed mechanistic studies to identify specific molecular targets and pathways.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

-

Combination Therapies: Investigating the synergistic effects of these compounds with existing drugs, particularly in the context of overcoming drug resistance in cancer.[14]

References

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (n.d.). Spandidos Publications.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PubMed Central (PMC).

- Bhandari, S., et al. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities.Indian Journal of Pharmaceutical Sciences, 73(3), 333-337.

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (n.d.). ResearchGate.

- Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).Journal of Clinical Case Reports and Trails, 2(2).

- Emami, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.BMC Chemistry, 18(1), 125.

- Osarodion, O. P. (2025). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o- aminophenyl)-3-amino-Quinazolin-4(3H).SCIREA Journal of Chemistry.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (2023). Medires Publishing.

- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (n.d.). ACS Publications.

- Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). (2025). SCIREA.

- Study on quinazolinone derivative and their pharmacological actions. (2024).

- Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. (n.d.). ResearchGate.

- Mohamed, M. S., et al. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities.European Journal of Medicinal Chemistry, 45(8), 3311-3319.

- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (n.d.).

- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal.

- Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties. (n.d.). PubMed.

- Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (n.d.). Medires Publishing.

- 6-Methylquinazolin-4(3H)-one Based Compounds as BRD9 Epigenetic Reader Binders. (n.d.). CNR-IRIS.

- This compound | 57573-59-8. (n.d.). J&K Scientific.

- Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. (2010). ResearchGate.

- Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). PubMed Central (PMC).

- Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. (2025). ResearchGate.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mediresonline.org [mediresonline.org]

- 6. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. [scirea.org]

- 12. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. article.scirea.org [article.scirea.org]

- 14. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of 6-Bromo-Quinazolinone Derivatives: A Mechanistic and Methodological Overview

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to several FDA-approved anticancer agents. The strategic incorporation of a bromine atom at the 6-position has been shown to significantly enhance the cytotoxic and target-specific activities of these derivatives. This technical guide provides a comprehensive overview of the synthesis, multifaceted mechanisms of action, and key in-vitro evaluation protocols for 6-bromo-quinazolinone derivatives. We delve into their roles as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization, leading to profound effects on cell cycle progression and apoptosis. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate research and development in this promising area of oncology.

The Quinazolinone Core: A Privileged Scaffold in Oncology

The quinazoline ring system is a bicyclic heterocycle that has proven to be a remarkably versatile scaffold for the development of therapeutic agents, particularly in oncology.[1][2] Its rigid structure and capacity for diverse substitutions at multiple positions allow for fine-tuning of its pharmacological properties. Several quinazoline-based drugs, including Gefitinib, Erlotinib, and Lapatinib, have been approved as anticancer drugs, primarily functioning as tyrosine kinase inhibitors.[1][3]

The introduction of a halogen, specifically a bromine atom, at the 6-position of the quinazoline ring has been identified as a critical modification for enhancing anticancer efficacy.[1] This substitution can improve binding affinity to target proteins, alter electronic properties, and enhance membrane permeability, making 6-bromo-quinazolinone a pharmacophoric group of significant interest.[1] This guide will explore the synthesis, mechanisms, and evaluation of these specific derivatives.

Synthetic Strategies: Building the 6-Bromo-Quinazolinone Core

The versatility of the 6-bromo-quinazolinone scaffold stems from accessible and robust synthetic pathways that permit the introduction of a wide array of substituents at the C2 and N3 positions. This chemical tractability is crucial for generating chemical libraries for structure-activity relationship (SAR) studies.[4] A common and efficient synthetic strategy commences with 5-bromoanthranilic acid.

A prevalent synthetic route involves the initial cyclization of 5-bromoanthranilic acid with reagents like acetic anhydride to form a 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate.[4] This reactive intermediate can then be treated with various amines or other nucleophiles, which attack the C4 position, leading to the opening of the oxazinone ring followed by recyclization to form the stable 6-bromo-quinazolinone core. This two-step process allows for the facile introduction of diverse functionalities at the N3 position, which is critical for modulating biological activity.[4]

Caption: General synthetic pathway for 6-bromo-quinazolinone derivatives.

Mechanisms of Anticancer Action

6-Bromo-quinazolinone derivatives exert their anticancer effects through multiple, often interconnected, cellular mechanisms. The primary modes of action involve the inhibition of critical enzymes and structural proteins that regulate cell growth, proliferation, and survival.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

A primary and extensively studied mechanism of action is the inhibition of the EGFR tyrosine kinase.[4] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to promoting cell proliferation, survival, and angiogenesis.[4][5] In many cancers, such as non-small-cell lung cancer (NSCLC) and breast cancer, EGFR is overexpressed or mutated, leading to dysregulated signaling and uncontrolled cell growth.[4][5]

6-Bromo-quinazolinone derivatives have been designed to function as ATP-competitive inhibitors, binding to the ATP-binding pocket within the EGFR kinase domain.[4] This occupation prevents the binding of ATP, thereby blocking the autophosphorylation and activation of the receptor. The consequence is a shutdown of downstream signaling, ultimately leading to cell cycle arrest and the induction of apoptosis in cancer cells.[4] More recent research has also explored quinazolinones as allosteric inhibitors, which bind to a site adjacent to the ATP pocket, offering a strategy to overcome resistance mutations like C797S that affect covalent ATP-competitive inhibitors.[6][7]

Caption: Inhibition of the EGFR signaling cascade by 6-bromo-quinazolinone derivatives.

Disruption of Microtubule Dynamics

Beyond kinase inhibition, certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[8][9] Microtubules are essential components of the cytoskeleton, playing a pivotal role in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[9]

Compounds that interfere with tubulin dynamics are among the most effective anticancer agents. Some quinazolinone derivatives function as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tubulin.[9][10] This binding prevents the assembly of tubulin dimers into microtubules, disrupting the formation of a functional mitotic spindle. The cell, unable to properly segregate its chromosomes, undergoes a prolonged mitotic arrest, which ultimately triggers apoptosis.[11] This mechanism of action leads to a characteristic arrest of cells in the G2/M phase of the cell cycle.[9]

Induction of Apoptosis and Cell Cycle Arrest

The ultimate outcome of both EGFR inhibition and tubulin disruption is the induction of programmed cell death (apoptosis) and a halt in the cell division cycle.

-

Cell Cycle Arrest: As a direct consequence of their molecular mechanisms, 6-bromo-quinazolinone derivatives cause cell cycle arrest at specific checkpoints. EGFR inhibition typically leads to a G1/S phase arrest, preventing the cell from entering the DNA synthesis phase.[5] In contrast, tubulin polymerization inhibitors cause a robust G2/M phase arrest, as cells are unable to pass the spindle assembly checkpoint.[9][10]

-

Apoptosis: The induction of apoptosis is a hallmark of effective anticancer agents. Studies have shown that treatment with 6-bromo-quinazolinone derivatives leads to dose-dependent increases in apoptotic cell populations.[12] This is often confirmed by observing changes in the expression of key apoptosis-regulating proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[13]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 6-bromo-quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. SAR studies are critical for optimizing lead compounds.

-

Position 2: Substitutions at the C2 position are crucial for interacting with the target protein. For EGFR inhibitors, this position often bears an aryl group that can form key interactions within the ATP-binding site.[1] For tubulin inhibitors, bulky groups like styryl or naphthyl moieties at C2 have shown high potency.[9]

-

Position 3: The substituent at the N3 position significantly influences activity and selectivity. Small alkyl groups or substituted phenyl rings are commonly explored. The nature of this group can affect the compound's orientation in the binding pocket and its overall physicochemical properties.[1]

-

Position 6: The presence of the bromine atom at C6 is a key feature, often enhancing potency compared to unsubstituted or other halogen-substituted analogs.[1] For instance, studies have shown that the 6-bromo substitution can lead to superior antiproliferative activity.[12]

In Vitro Evaluation: Core Methodologies

A structured workflow is essential for evaluating the anticancer potential of newly synthesized 6-bromo-quinazolinone derivatives. The process typically begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays for the most potent compounds.

Caption: A standard workflow for the in-vitro evaluation of novel anticancer compounds.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, SW480 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1][4] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 6-bromo-quinazolinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin, Cisplatin).[1][4]

-

Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.

Step-by-Step Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the hit compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer. A histogram of fluorescence intensity versus cell count will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase. Compare the treated samples to the control to identify cell cycle arrest.

Protocol: Apoptosis Detection (Annexin V-FITC / PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can label these cells. PI is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).

Step-by-Step Protocol:

-

Cell Treatment: Treat cells in 6-well plates with the compound as described for the cell cycle analysis.

-

Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Interpretation:

-

Annexin V(-) / PI(-): Viable cells.

-

Annexin V(+) / PI(-): Early apoptotic cells.

-

Annexin V(+) / PI(+): Late apoptotic or necrotic cells.

-

Data Summary: Cytotoxic Activity

The following table summarizes representative in vitro cytotoxic activity of various 6-bromo-quinazolinone derivatives against human cancer cell lines.

| Compound ID | R² Substituent | R³ Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 8a | -S-(CH₂)₂-CH₃ | -Phenyl | MCF-7 (Breast) | 15.85 ± 3.32 | [1][14] |

| 8a | -S-(CH₂)₂-CH₃ | -Phenyl | SW480 (Colon) | 17.85 ± 0.92 | [1][14] |

| 5b | -Phenyl | -(m-Fluoro)phenyl | MCF-7 (Breast) | 1.95 | [12] |

| 5b | -Phenyl | -(m-Fluoro)phenyl | SW480 (Colon) | 0.53 | [12] |

| 6d | -Aminoaryl | -Substituted phenoxy | NCI-H460 (Lung) | 0.789 | [5] |

| Erlotinib | (Reference) | (Reference) | MCF-7 (Breast) | 9.9 ± 0.14 | [1] |

| Cisplatin | (Reference) | (Reference) | SW480 (Colon) | 2.53 | [12] |

Note: Data extracted from multiple sources. Compound structures and specific substitutions can be found in the cited literature.[1][4][5][12][14]

Conclusion and Future Perspectives

6-Bromo-quinazolinone derivatives represent a highly promising class of anticancer agents with validated mechanisms of action, including the potent inhibition of EGFR and tubulin polymerization. The synthetic tractability of the quinazolinone core allows for extensive SAR exploration, leading to the identification of compounds with nanomolar to low-micromolar potency against a range of cancer cell lines.[12] The methodologies outlined in this guide provide a robust framework for the systematic evaluation of new chemical entities within this class.

Future research should focus on several key areas:

-

Overcoming Drug Resistance: Designing novel derivatives, such as allosteric inhibitors, to target EGFR mutants that are resistant to current therapies.[6]

-

Improving Selectivity: Enhancing selectivity for cancer cells over normal cells to widen the therapeutic window and reduce potential toxicity, as some derivatives have already shown promising selectivity.[1][14]

-

In Vivo Efficacy: Advancing the most promising in vitro candidates to preclinical animal models to evaluate their pharmacokinetic properties, in vivo efficacy, and safety profiles.

-

Dual-Target Inhibition: Exploring derivatives that can simultaneously inhibit multiple key cancer pathways (e.g., dual EGFR and tubulin inhibitors) to achieve synergistic anticancer effects and combat the heterogeneity of tumors.[8]

By leveraging the foundational knowledge and methodologies presented here, the scientific community can continue to unlock the full therapeutic potential of 6-bromo-quinazolinone derivatives in the fight against cancer.

References

- The Foundational Chemistry and Therapeutic Applications of 6-Bromo-4-Quinazolinone: A Technical Guide.

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre

- Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymeriz

- Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Deriv

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre

- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Taylor & Francis Online.

- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)

- 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul

- (PDF)

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.

- Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed.

- Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - ResearchG

- 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Comput

- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - NIH.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI.

Sources

- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization | MDPI [mdpi.com]

- 9. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Antimicrobial Potential of 6-Bromo-Quinazolinones: A Technical Guide for Drug Discovery Professionals

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates a paradigm shift in the discovery and development of new therapeutic agents. Pathogens, both bacterial and fungal, are continuously evolving mechanisms to evade the effects of existing drugs, rendering many conventional treatments obsolete. In this challenging landscape, heterocyclic compounds have emerged as a promising frontier for the identification of novel antimicrobial scaffolds. Among these, the quinazolinone core has garnered significant attention due to its broad spectrum of biological activities. This technical guide focuses specifically on the 6-bromo-substituted quinazolinone scaffold, a halogenated derivative that has demonstrated particularly noteworthy antimicrobial potential. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the antimicrobial spectrum, mechanisms of action, and essential experimental protocols related to this promising class of compounds.

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

Quinazolinones are a class of fused heterocyclic compounds, consisting of a benzene ring fused to a pyrimidine ring. This structural motif is not only synthetically accessible but also serves as a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological properties. The introduction of a bromine atom at the 6-position of the quinazolinone ring has been shown to significantly influence the molecule's biological activity, often enhancing its antimicrobial efficacy.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of 6-bromo-quinazolinones is intricately linked to the nature and position of various substituents on the quinazolinone core. Key SAR observations from numerous studies indicate that:

-

Substitutions at Position 2 and 3: The nature of the substituent at these positions plays a crucial role in determining the antimicrobial spectrum and potency. Aromatic and heterocyclic moieties at these positions have been extensively explored and have yielded compounds with significant activity.

-

The Role of the 6-Bromo Substituent: The presence of the bromine atom at the 6-position is often associated with enhanced lipophilicity, which can facilitate the compound's passage through microbial cell membranes. Halogen bonding interactions with biological targets may also contribute to the observed activity.

Antimicrobial Spectrum of 6-Bromo-Quinazolinones

Derivatives of 6-bromo-quinazolinone have exhibited a broad spectrum of activity against a variety of clinically relevant pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal species.

Antibacterial Activity

Studies have consistently demonstrated the efficacy of 6-bromo-quinazolinones against a range of bacterial strains. Notably, these compounds have shown activity against both susceptible and resistant strains, highlighting their potential to address the challenge of drug-resistant infections.

Table 1: Minimum Inhibitory Concentrations (MICs) of Representative 6-Bromo-Quinazolinone Derivatives against Bacterial Strains